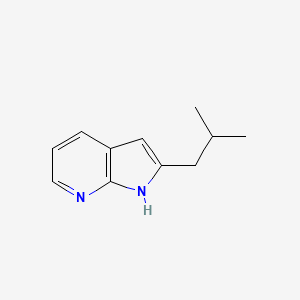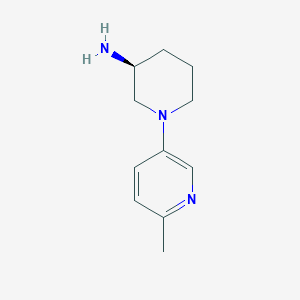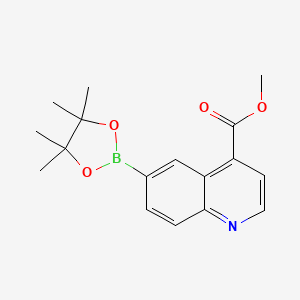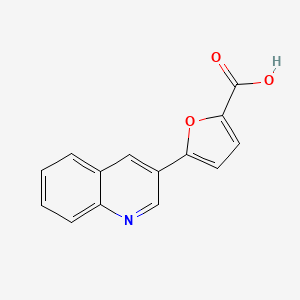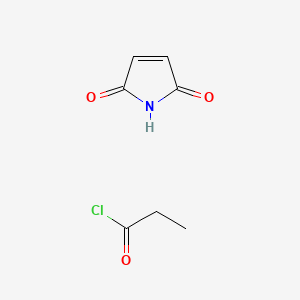
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a hydrazine group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(1,3-dioxolan-2-yl)pyridine followed by the introduction of the hydrazine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrazination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and dioxolane ring contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(1,3-dioxolan-2-yl)-2-fluoropyridine
- 5-Bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole
Uniqueness
5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to similar compounds. The combination of the bromine atom and dioxolane ring further enhances its chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11BrClN3O2 |
|---|---|
Peso molecular |
296.55 g/mol |
Nombre IUPAC |
[5-bromo-3-(1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10BrN3O2.ClH/c9-5-3-6(7(12-10)11-4-5)8-13-1-2-14-8;/h3-4,8H,1-2,10H2,(H,11,12);1H |
Clave InChI |
OGGWZCZYKSBKCX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(N=CC(=C2)Br)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


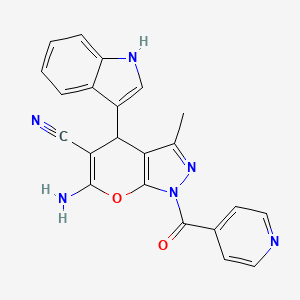
![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)


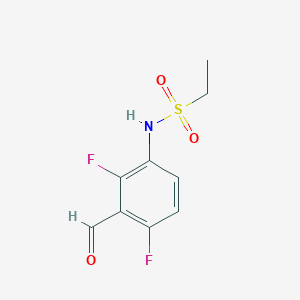
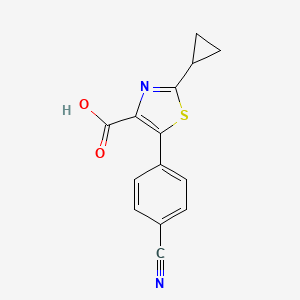
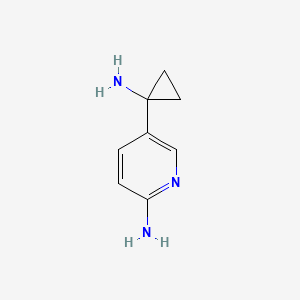
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)
